REACTION_CXSMILES
|
CS(O[C:6]1[C:16]([O:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[CH:15][CH:14]=[CH:13][C:7]=1[CH:8]([CH3:12])[C:9]([OH:11])=[O:10])(=O)=O.CO.[H][H]>[Pd].C(N(CC)CC)C>[O:17]([C:16]1[CH:6]=[C:7]([CH:13]=[CH:14][CH:15]=1)[CH:8]([CH3:12])[C:9]([OH:11])=[O:10])[C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1
|
Name
|
2-methane-sulphonyloxy-3-phenoxy-hydratropic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OC1=C(C(C(=O)O)C)C=CC=C1OC1=CC=CC=C1
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst is filtered off
|
Type
|
CUSTOM
|
Details
|
the solution is evaporated
|
Type
|
EXTRACTION
|
Details
|
the separated oil is extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
The chloroform solution is evaporated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying over sodium sulphate
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(C(C(=O)O)C)C=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |